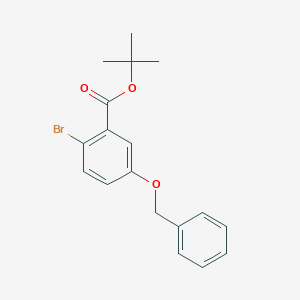

tert-Butyl 5-(benzyloxy)-2-bromobenzoate

Description

Properties

IUPAC Name |

tert-butyl 2-bromo-5-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrO3/c1-18(2,3)22-17(20)15-11-14(9-10-16(15)19)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGZJNWEZMSQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Bromination and Esterification

This two-step approach begins with the bromination of 5-(benzyloxy)benzoic acid, followed by esterification with tert-butanol.

Bromination of 5-(Benzyloxy)benzoic Acid

The bromination employs electrophilic aromatic substitution (EAS) using bromine (Br₂) in the presence of a Lewis acid catalyst, typically iron(III) bromide (FeBr₃). The ortho-directing effect of the ester group (after activation) ensures preferential bromination at the C2 position.

Reaction Conditions

-

Substrate : 5-(Benzyloxy)benzoic acid (1.0 equiv)

-

Reagents : Br₂ (1.2 equiv), FeBr₃ (0.1 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0–5°C (exothermic control)

-

Time : 4–6 hours

Mechanistic Analysis

FeBr₃ polarizes Br₂, generating Br⁺ electrophiles. The electron-donating benzyloxy group activates the ring, while the meta-directing carboxylic acid group (prior to esterification) directs bromination to C2. Subsequent esterification stabilizes the product against decarboxylation.

Esterification with tert-Butanol

The brominated intermediate undergoes Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple with tert-butanol.

Optimized Parameters

-

Activation Agent : DCC (1.5 equiv)

-

Catalyst : DMAP (0.2 equiv)

-

Solvent : Dry DCM

-

Temperature : Room temperature (20–25°C)

-

Time : 12–16 hours

Purity Considerations

Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) achieves >98% purity. Residual DCC byproducts are removed through aqueous washes.

Route 2: Direct Functionalization of Pre-Formed Ester

This one-pot method modifies tert-butyl 5-hydroxybenzoate through sequential benzyl protection and bromination.

Benzyl Protection of Phenolic Hydroxyl

The hydroxyl group at C5 is protected using benzyl bromide (BnBr) under basic conditions.

Procedure

-

Base : Potassium carbonate (K₂CO₃, 3.0 equiv)

-

Solvent : Anhydrous dimethylformamide (DMF)

-

Temperature : 60°C

-

Time : 4 hours

Side Reaction Mitigation

Excess BnBr (1.5 equiv) ensures complete conversion, while DMF’s high polarity facilitates nucleophilic substitution without ester hydrolysis.

Regioselective Bromination

Bromination at C2 proceeds via EAS using N-bromosuccinimide (NBS) under radical initiation.

Key Parameters

-

Initiator : Azobisisobutyronitrile (AIBN, 0.05 equiv)

-

Solvent : Carbon tetrachloride (CCl₄)

-

Temperature : Reflux (80°C)

-

Time : 8 hours

Regioselectivity Rationale

The tert-butyl ester’s steric bulk directs bromination to the less hindered ortho position relative to the benzyloxy group.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 2 | 2 |

| Overall Yield | 61–70% | 64–68% |

| Purification Complexity | Moderate | Low |

| Scalability | High | Moderate |

| Critical Reagents | FeBr₃, DCC | NBS, AIBN |

Route 1 Advantages : Higher esterification yields (85–90%) and compatibility with acid-sensitive substrates.

Route 2 Advantages : Avoids handling elemental bromine, enhancing safety.

Advanced Methodological Variations

Microwave-Assisted Bromination

Microwave irradiation (150 W, 100°C) reduces bromination time to 30 minutes with comparable yields (70–75%). This method minimizes thermal degradation of the benzyloxy group.

Flow Chemistry Approaches

Continuous-flow systems using microreactors achieve 98% conversion in 5 minutes for the esterification step, leveraging enhanced mass transfer and temperature control.

Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=2.4 Hz, 1H, ArH), 7.45–7.30 (m, 5H, Bn), 6.95 (dd, J=8.8, 2.4 Hz, 1H, ArH), 5.10 (s, 2H, OCH₂Ph), 1.55 (s, 9H, t-Bu).

Impurity Profiling

Common impurities include:

-

Di-brominated Byproduct (<2%): Controlled via stoichiometric Br₂ limitation.

-

Ester Hydrolysis Products (<1%): Mitigated by anhydrous conditions.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

-

Route 1 : Lower reagent costs but higher waste management expenses due to FeBr₃.

-

Route 2 : Higher NBS costs offset by reduced safety infrastructure requirements.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol.

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Substitution: 5-(benzyloxy)-2-methoxybenzoate.

Oxidation: 5-(benzyloxy)-2-bromobenzaldehyde.

Reduction: 5-(benzyloxy)-2-bromobenzyl alcohol.

Hydrolysis: 5-(benzyloxy)-2-bromobenzoic acid.

Scientific Research Applications

Synthetic Routes

The synthesis of tert-butyl 5-(benzyloxy)-2-bromobenzoate can be achieved through several methods. Common approaches include:

- Bromination of Benzoate Derivatives : Utilizing brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of catalysts like iron(III) bromide.

- Esterification Reactions : Tert-butyl alcohol can be used to esterify the resultant carboxylic acid formed from the bromination step.

Medicinal Chemistry

tert-Butyl 5-(benzyloxy)-2-bromobenzoate is utilized as a scaffold for the development of biologically active compounds. Its structural features allow for modifications that can enhance biological activity against various targets. For example, it has been explored in the synthesis of potential anti-cancer agents and other pharmaceuticals targeting specific diseases.

Biological Research

In biological studies, this compound acts as a probe to investigate interactions between small molecules and biological macromolecules. Its brominated structure can influence enzyme activities and cellular processes, providing insights into biochemical pathways.

Material Science

The compound is also employed in the synthesis of polymers and resins. Its reactivity allows it to be incorporated into larger macromolecular structures, which can be tailored for specific applications in coatings, adhesives, and other materials.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of tert-butyl 5-(benzyloxy)-2-bromobenzoate exhibit cytotoxic properties against various cancer cell lines. By modifying the benzyloxy group, researchers have synthesized compounds that show enhanced selectivity and potency against tumor cells compared to existing treatments.

Case Study 2: Enzyme Interaction Studies

A study utilized tert-butyl 5-(benzyloxy)-2-bromobenzoate to explore its effects on specific enzymes involved in metabolic pathways. The compound's ability to act as a reversible inhibitor allowed scientists to map out enzyme kinetics and understand substrate interactions more clearly.

Mechanism of Action

The mechanism of action of tert-butyl 5-(benzyloxy)-2-bromobenzoate in chemical reactions involves the reactivity of its functional groups:

Ester Group: Can undergo nucleophilic attack leading to hydrolysis or transesterification.

Benzyloxy Group: Can participate in oxidation and reduction reactions.

Bromine Atom: Can be displaced in nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 5-(benzyloxy)-2-bromobenzoate with five key analogs, emphasizing structural variations, functional group differences, and implications for reactivity and applications.

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Differences

Positional Isomerism

- tert-Butyl 3-benzyloxy-4-bromobenzoate (CAS 247186-50-1): The benzyloxy and bromine substituents at positions 3 and 4, respectively, create distinct electronic effects compared to the target compound.

Halogen and Functional Group Substitutions

- tert-Butyl 4-bromo-2-fluorobenzoate (CAS 612835-53-7): The absence of a benzyloxy group and the presence of fluorine at position 2 increase the compound’s electron-withdrawing character, favoring electrophilic aromatic substitution at the bromine site .

- tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate (CAS 119879-92-4): The carbamate group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This modification is critical in peptide coupling or amine-protection strategies .

Core Structure Variations

- 3-(Benzyloxy)-2-bromo-6-iodopyridine : The pyridine ring’s nitrogen atom alters electronic density, increasing susceptibility to nucleophilic attack at the bromine site. Such heterocycles are prevalent in kinase inhibitor syntheses .

- tert-Butyl 5-bromoisoindoline-2-carboxylate (CAS 893566-75-1): The isoindoline scaffold introduces conformational rigidity, impacting its utility in metal-catalyzed cross-couplings. Bromine on the fused ring may hinder accessibility for bulky catalysts .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 5-(benzyloxy)-2-bromobenzoate?

The synthesis typically involves sequential functionalization of the benzoic acid scaffold. A tert-butyl ester group is introduced via acid-catalyzed esterification using tert-butanol and a dehydrating agent (e.g., DCC/DMAP) . The benzyloxy group is added through nucleophilic substitution or Mitsunobu reaction, followed by regioselective bromination at the ortho position using bromine or NBS (N-bromosuccinimide) under controlled conditions . Purity can be enhanced via recrystallization in ethanol or hexane/ethyl acetate mixtures.

Q. How can researchers purify tert-butyl 5-(benzyloxy)-2-bromobenzoate to >95% HPLC purity?

Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is effective for removing unreacted intermediates . For large-scale purification, recrystallization from ethanol or tert-butyl methyl ether is recommended . Analytical HPLC (C18 column, acetonitrile/water mobile phase) should confirm purity, with UV detection at 254 nm for aromatic systems .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, tert-butyl group at δ 1.2–1.4 ppm) .

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 377.05 for CHBrO) .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for structurally similar benzoxazole derivatives .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine at the ortho position acts as a leaving group, enabling palladium-catalyzed coupling with arylboronic acids. However, steric hindrance from the tert-butyl and benzyloxy groups may reduce reaction rates. Optimization requires ligand screening (e.g., SPhos or XPhos) and elevated temperatures (80–100°C) in toluene/water .

Q. What are the stability challenges for this compound under acidic or basic conditions?

The tert-butyl ester is labile under strong acids (e.g., TFA) but stable in mild bases. The benzyloxy group is sensitive to hydrogenolysis (e.g., H/Pd-C), requiring inert atmospheres for storage. Accelerated stability studies (40°C/75% RH for 4 weeks) are advised to assess degradation pathways .

Q. How can researchers leverage this compound in medicinal chemistry as a building block?

The bromine atom facilitates functionalization into bioactive motifs (e.g., introducing heterocycles or fluorophores). For example, coupling with thiophene derivatives can yield fluorescent probes, as seen in benzoxazole-based whitening agents . The tert-butyl ester also serves as a protecting group for carboxylic acids in peptide synthesis .

Methodological Considerations

Q. How to resolve contradictions in regiochemical assignment during synthesis?

Combine NOESY NMR (to confirm spatial proximity of substituents) and computational modeling (DFT calculations for energy-minimized structures). Cross-validate with X-ray data from analogous compounds, such as tert-butyl-protected benzoxazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.